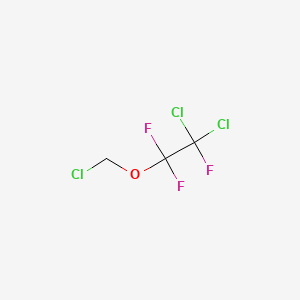![molecular formula C13H12ClN3O3 B13422381 3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride CAS No. 6621-73-4](/img/structure/B13422381.png)
3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride is a chemical compound with a complex structure that includes a pyridinium ring, a carbamoyl group, and a nitrophenylmethyl substituent
Méthodes De Préparation
The synthesis of 3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride typically involves multiple steps. One common method includes the reaction of 4-nitrobenzyl chloride with 3-carbamoylpyridine in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.
Applications De Recherche Scientifique
3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular responses .
Comparaison Avec Des Composés Similaires
3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride can be compared with similar compounds such as:
3-Carbamoyl-1-methylpyridinium chloride: This compound lacks the nitrophenylmethyl group, making it less complex but also less versatile in its applications.
3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride: This compound has additional nitro groups, which can enhance its reactivity but also increase its toxicity. The uniqueness of this compound lies in its balanced reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
6621-73-4 |
|---|---|
Formule moléculaire |
C13H12ClN3O3 |
Poids moléculaire |
293.70 g/mol |
Nom IUPAC |
1-[(4-nitrophenyl)methyl]pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C13H11N3O3.ClH/c14-13(17)11-2-1-7-15(9-11)8-10-3-5-12(6-4-10)16(18)19;/h1-7,9H,8H2,(H-,14,17);1H |
Clé InChI |
YNLWJSQDCIUTGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C[N+](=C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




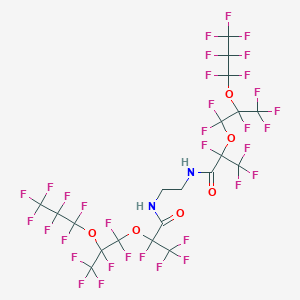

![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione)](/img/structure/B13422352.png)
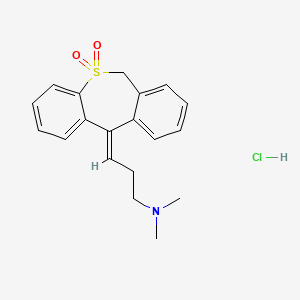
![2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile](/img/structure/B13422362.png)
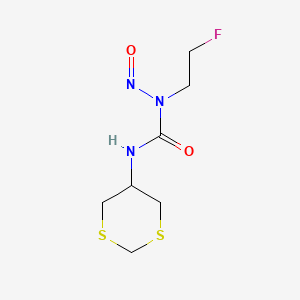
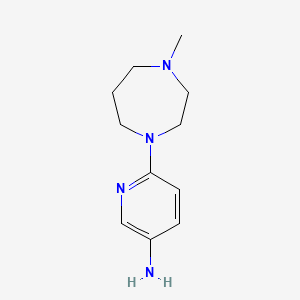

![2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B13422384.png)

